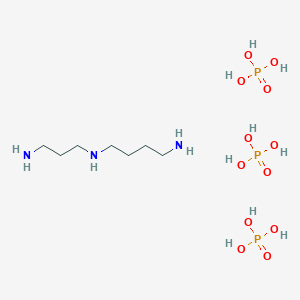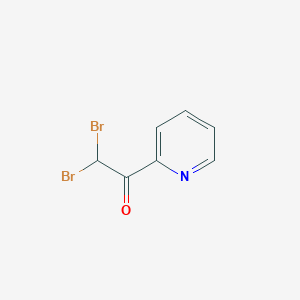
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a hydroxy-methylpropyl chain, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the bromophenyl group and the hydroxy-methylpropyl chain. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves the bromination of a phenyl group using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Hydroxy-Methylpropyl Chain: This can be done through nucleophilic substitution reactions, where the hydroxy-methylpropyl chain is introduced using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
類似化合物との比較
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluorophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs .
特性
分子式 |
C14H16BrN3O2 |
|---|---|
分子量 |
338.20 g/mol |
IUPAC名 |
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C14H16BrN3O2/c1-10(8-19)6-16-14(20)13-7-18(9-17-13)12-4-2-11(15)3-5-12/h2-5,7,9-10,19H,6,8H2,1H3,(H,16,20) |
InChIキー |
CUFANFMSDUNNFB-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
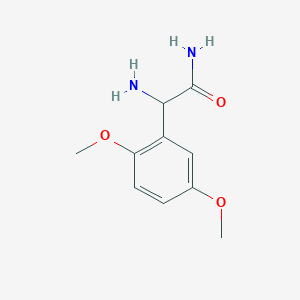
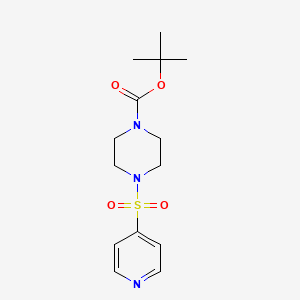
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)

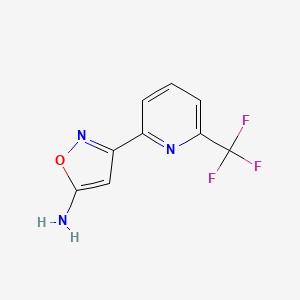
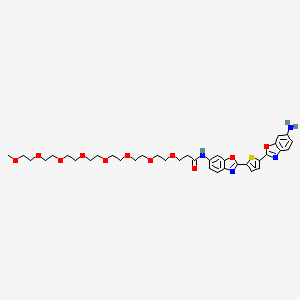
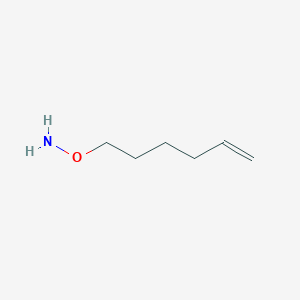
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
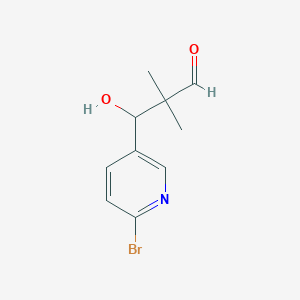
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)
